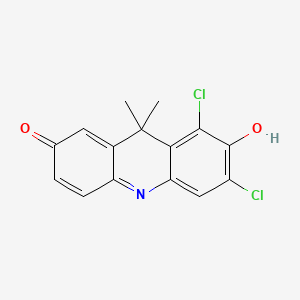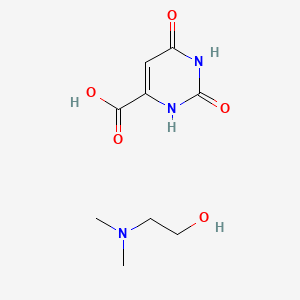
Deanol orotate
Übersicht
Beschreibung
Deanol is a simple amine base with a chemical structure of C4H11NO, and it is a precursor to acetylcholine, a neurotransmitter involved in muscle tone and cognitive functions . Orotic acid, on the other hand, is a pyrimidinecarboxylic acid that plays a role in the biosynthesis of pyrimidine nucleotides . The combination of these two compounds is believed to enhance cognitive function and provide other health benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Deanol orotate can be synthesized by reacting deanol with orotic acid. The reaction typically involves the formation of a salt between the amine group of deanol and the carboxylic acid group of orotic acid. The reaction conditions usually include:
Solvent: Water or an alcohol such as ethanol.
Temperature: Mild heating to facilitate the reaction.
pH: The reaction may be carried out in a slightly acidic or neutral pH to ensure the proper formation of the salt.
Industrial Production Methods: The industrial production of this compound involves the large-scale reaction of deanol with orotic acid under controlled conditions. The process includes:
Purification: The resulting product is purified through crystallization or other separation techniques to obtain a high-purity compound.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions: Deanol orotate undergoes several types of chemical reactions, including:
Oxidation: Deanol can be oxidized to form deanol-N-oxide.
Substitution: The amine group in deanol can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents can be used for the oxidation of deanol.
Electrophiles: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Deanol-N-oxide: Formed through the oxidation of deanol.
Substituted Deanol Derivatives: Formed through substitution reactions with electrophiles.
Wissenschaftliche Forschungsanwendungen
Deanol orotate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other chemical compounds.
Biology: Studied for its role in enhancing cognitive function and memory.
Wirkmechanismus
Deanol orotate exerts its effects primarily through its role as a precursor to acetylcholine. The mechanism involves:
Choline Precursor: Deanol is converted into choline, which is then used to synthesize acetylcholine.
Acetylcholine Synthesis: Acetylcholine is a neurotransmitter that plays a crucial role in muscle tone, memory, and cognitive functions.
Antioxidant Properties: Deanol also stimulates the production of endogenous antioxidants, such as glutathione and superoxide dismutase, which help reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Deanol orotate can be compared with other similar compounds, such as:
Dimethylaminoethanol (DMAE):
Meclofenoxate (Centrophenoxine): Another compound used for cognitive enhancement, but with a different mechanism of action.
Uniqueness: this compound is unique due to its combination of deanol and orotic acid, which may provide synergistic effects in enhancing cognitive function and overall health.
Eigenschaften
IUPAC Name |
2-(dimethylamino)ethanol;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.C4H11NO/c8-3-1-2(4(9)10)6-5(11)7-3;1-5(2)3-4-6/h1H,(H,9,10)(H2,6,7,8,11);6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHGCLWGNSVXHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCO.C1=C(NC(=O)NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162762 | |
| Record name | Deanol orotate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446-06-6 | |
| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, compd. with 2-(dimethylamino)ethanol (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deanol orotate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001446066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deanol orotate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylic acid, compound with 2-(dimethylamino)ethanol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEANOL OROTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/011841169V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-methylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B1669885.png)


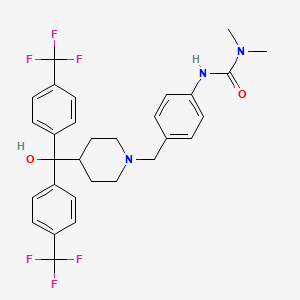

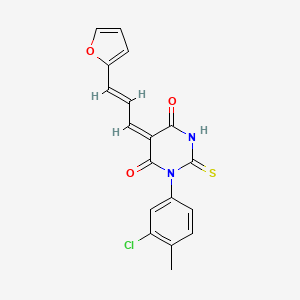

![[(2R,3R,4R,5S)-2-(benzoyloxymethyl)-5-[(2R,3R,4R,5R)-5-(benzoyloxymethyl)-2-methoxy-4-phenylmethoxyoxolan-3-yl]oxy-4-phenylmethoxyoxolan-3-yl] 4-nitrobenzoate](/img/structure/B1669896.png)
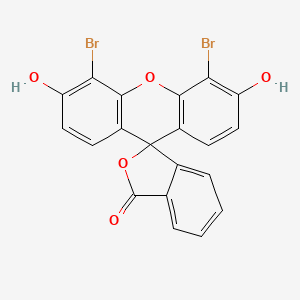

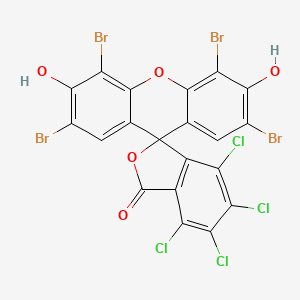
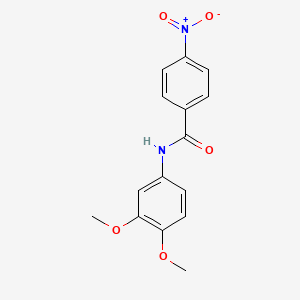
![Methyl 2-amino-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B1669903.png)
